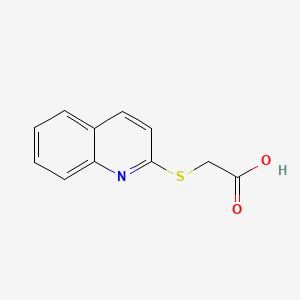

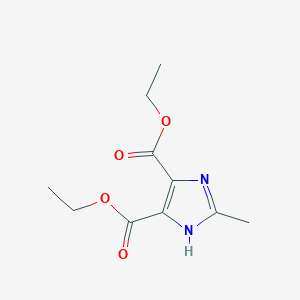

![molecular formula C11H10N4O3S B1297318 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid CAS No. 24706-62-5](/img/structure/B1297318.png)

2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its CAS Number 24706-62-5, is a derivative of 1,2,4-triazole . It has a molecular weight of 278.29 and its IUPAC name is 2-{[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino}benzoic acid .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been explored in various studies . These compounds have shown promise in treating various diseases, demonstrating anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities .Physical And Chemical Properties Analysis

The compound has a melting point range of 196-198 degrees Celsius . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Antimicrobial Activity

Research on derivatives and related compounds of 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid has shown promising antimicrobial activities. The synthesis of heterocyclic compounds via 7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl acetic acid hydrazide, leading to the construction of 1,2,4-triazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, has been explored. These compounds have been tested for antimicrobial activity, showing the potential of triazolylsulfanyl derivatives in combating microbial infections (Taha & El-Badry, 2007).

Antiviral Research

A derivative with a 2‐{6‐[2‐(5‐phenyl‐4H‐[1,2,4]triazol‐3‐ylsulfanyl)acetylamino]benzothiazol‐2‐ylsulfanyl}acetamide scaffold has been identified as a potential inhibitor for the West Nile virus (WNV) NS2B-NS3 protease. This discovery is crucial as clinical symptoms of WNV infections have worsened, with increased neuroinvasive diseases observed. The study highlights the importance of the viral NS2B-NS3 protease as a target for viral inhibition due to its role in viral replication and its unique substrate preference, marking a significant step towards developing successful therapies against WNV (Samanta, Lim, & Lam, 2013).

Synthesis of Esters and Their Applications

The compound and its derivatives have also been utilized in the synthesis of esters derived from 2,3,4,6-tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose. This synthesis involved reactions with various acids, demonstrating the compound's utility in producing esters with potential biological applications. The esterification process showcases the versatility of triazolylsulfanyl derivatives in chemical synthesis and their potential in developing new chemical entities with diverse biological activities (Pinto et al., 2013).

Anticancer Research

Additionally, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl) acetamides derived from a variety of benzoic acids have been synthesized and tested for their antibacterial and antifungal activities, as well as for in vitro cytotoxic properties. This research opens avenues for the development of new chemotherapeutic agents based on triazolylsulfanyl derivatives, highlighting the potential of these compounds in anticancer research (Devi, Shahnaz, & Prasad, 2022).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity .

Mode of Action

It is known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Compounds containing the 1,2,4-triazole ring are known to have significant antibacterial activity .

Pharmacokinetics

It is known that the incorporation of a carbonyl group in the designed structures of similar compounds can improve their ability to form hydrogen bonds, which can enhance their pharmacokinetics .

Result of Action

Compounds containing the 1,2,4-triazole ring are known to exhibit significant antibacterial activity .

Action Environment

It is known that the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to considerable environmental pollution and contribute to the global spread of drug resistance in bacteria .

properties

IUPAC Name |

2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZHYQOQOKDUHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349597 |

Source

|

| Record name | 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid | |

CAS RN |

24706-62-5 |

Source

|

| Record name | 2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

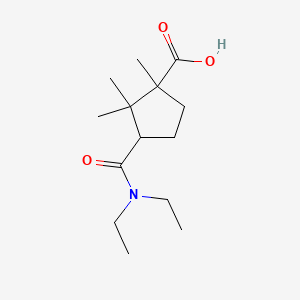

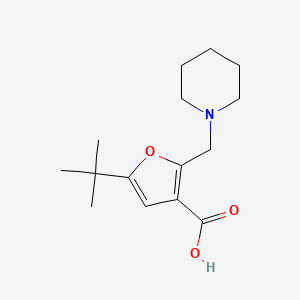

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)

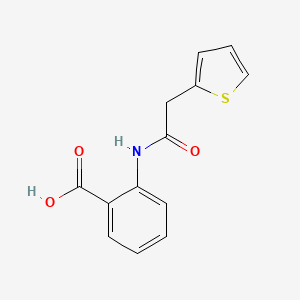

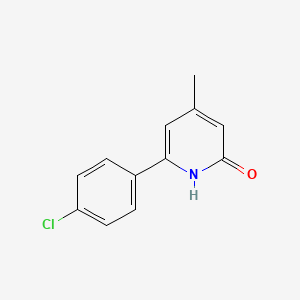

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

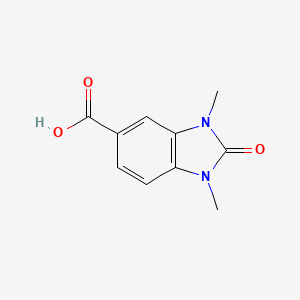

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)